molecular formula C16H18N2O4S B4657665 4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B4657665
M. Wt: 334.4 g/mol
InChI Key: BMAVHVYUVWWTLT-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(4-sulfamoylphenyl)ethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the development of antidiabetic drugs.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of glyburide highlights its importance in medicinal chemistry .

Properties

IUPAC Name

4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-14-6-4-13(5-7-14)16(19)18-11-10-12-2-8-15(9-3-12)23(17,20)21/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAVHVYUVWWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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